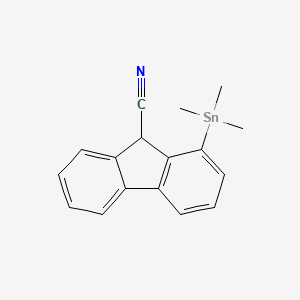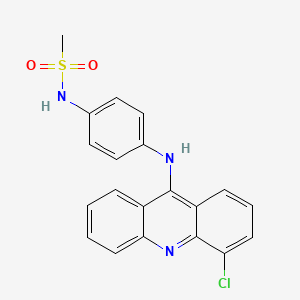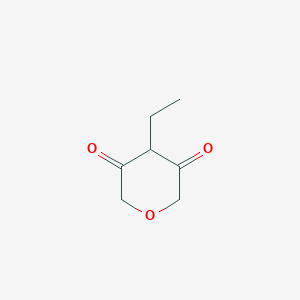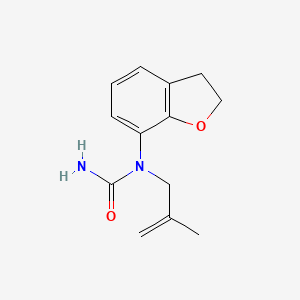![molecular formula C10H15BrO3 B14592093 (7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 61543-63-3](/img/structure/B14592093.png)
(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a brominated ethenyl group and a dioxaspirodecane ring system, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol typically involves multiple steps, starting from readily available precursors. One common approach is the bromination of an ethenyl group followed by the formation of the spirocyclic ring system through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Substitution: The bromine atom in the ethenyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.
Applications De Recherche Scientifique
(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure and reactivity.
Industry: The compound may find use in the development of new materials or as an intermediate in the production of other valuable chemicals.
Mécanisme D'action
The mechanism of action of (7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated ethenyl group and the spirocyclic structure play crucial roles in its binding affinity and reactivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7R,8R)-7-(1-chloroethenyl)-1,4-dioxaspiro[4.5]decan-8-ol: Similar structure but with a chlorine atom instead of bromine.
(7R,8R)-7-(1-fluoroethenyl)-1,4-dioxaspiro[4.5]decan-8-ol: Similar structure but with a fluorine atom instead of bromine.
(7R,8R)-7-(1-iodoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol lies in its specific brominated ethenyl group, which imparts distinct reactivity and properties compared to its halogenated analogs. This makes it particularly valuable in certain chemical transformations and applications where the bromine atom’s reactivity is advantageous.
Propriétés
Numéro CAS |
61543-63-3 |
|---|---|
Formule moléculaire |
C10H15BrO3 |
Poids moléculaire |
263.13 g/mol |
Nom IUPAC |
(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C10H15BrO3/c1-7(11)8-6-10(3-2-9(8)12)13-4-5-14-10/h8-9,12H,1-6H2/t8-,9+/m0/s1 |
Clé InChI |
MLOYCZWTYMKRDF-DTWKUNHWSA-N |
SMILES isomérique |
C=C([C@@H]1CC2(CC[C@H]1O)OCCO2)Br |
SMILES canonique |
C=C(C1CC2(CCC1O)OCCO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(Propan-2-yl)sulfanyl]piperidine](/img/structure/B14592032.png)

![N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide](/img/structure/B14592051.png)
![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)
![5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14592064.png)

![N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide](/img/structure/B14592091.png)




